1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1226274-42-5
VCID: VC2999849
InChI: InChI=1S/C15H20O3/c1-18-13-7-5-6-12(10-13)11-15(14(16)17)8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,17)
SMILES: COC1=CC=CC(=C1)CC2(CCCCC2)C(=O)O
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid

CAS No.: 1226274-42-5

Cat. No.: VC2999849

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid - 1226274-42-5

Specification

CAS No. 1226274-42-5
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 1-[(3-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H20O3/c1-18-13-7-5-6-12(10-13)11-15(14(16)17)8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,17)
Standard InChI Key VXYMMNBGYFQVTR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC2(CCCCC2)C(=O)O
Canonical SMILES COC1=CC=CC(=C1)CC2(CCCCC2)C(=O)O

Introduction

Physical and Chemical Properties

1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid is characterized by specific physical and chemical attributes that define its behavior in various environments. The compound has been identified with CAS number 1226274-42-5 and exhibits properties consistent with its structural configuration.

Basic Properties

The compound's fundamental properties are summarized in Table 1, providing essential information for researchers and chemists working with this molecule.

Table 1: Physical and Chemical Properties of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid

PropertyValueSource
CAS Number1226274-42-5
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
IUPAC Name1-[(3-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid
SMILES NotationCOC1=CC=CC(=C1)CC2(CCCCC2)C(=O)O
InChIInChI=1S/C15H20O3/c1-18-13-7-5-6-12(10-13)11-15(14(16)17)8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,17)

Structural Features

The compound features a quaternary carbon at position 1 of the cyclohexane ring, where both the carboxylic acid group and the 3-methoxyphenyl methyl substituent are attached. The 3-methoxyphenyl group consists of a phenyl ring with a methoxy substituent at the meta position, which contributes to the compound's distinctive chemical behavior and potential applications.

Based on its structure, 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid would be expected to exhibit moderate lipophilicity due to the presence of both the cyclohexane ring and the aromatic moiety. The carboxylic acid functional group confers acidic properties, allowing for potential salt formation and increased water solubility under appropriate conditions.

Structural Comparisons with Related Compounds

To better understand the unique properties of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid, it is valuable to compare it with structurally related compounds. This comparison helps elucidate structure-activity relationships and potential functional applications.

Comparative Analysis

Table 2 presents a comparative analysis of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid with related cyclohexane carboxylic acid derivatives, highlighting key structural differences and their potential implications.

Table 2: Comparison with Related Cyclohexane Carboxylic Acid Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acidC15H20O3248.32 g/molBase structure for comparison
1-Methylcyclohexylcarboxylic acidC8H14O2142.20 g/molMethyl group instead of 3-methoxyphenyl methyl
(1S,3R)-3-Methylcyclohexane-1-carboxylic acidC8H14O2142.20 g/molMethyl at position 3, carboxylic acid at position 1
1-{[(3-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acidC15H21NO3263.33 g/molAdditional amino group between cyclohexane and substituent
1-[(3-methoxyphenyl)methyl]cyclohexane-1-carboxylic acidC15H20O3248.32 g/molTarget compound

The presence of the 3-methoxyphenyl methyl group in the target compound significantly alters its physicochemical properties compared to simpler derivatives like 1-methylcyclohexylcarboxylic acid. The aromatic ring increases lipophilicity and provides potential for π-π interactions, while the methoxy group can participate in hydrogen bonding as an acceptor, potentially enhancing binding interactions with biological targets.

MethodKey ReagentsReaction ConditionsConsiderationsExpected Yield
AlkylationCyclohexane-1-carboxylic acid, 3-methoxybenzyl halideBase (e.g., LDA), THF, -78°C to rtMay require protection of carboxylic acidModerate
Grignard Reaction3-methoxybenzyl magnesium bromide, ethyl cyclohexane-1-carboxylateAnhydrous THF, -10°C to rt, followed by hydrolysisRequires anhydrous conditions and careful temperature controlModerate to high
Cross-couplingAppropriately functionalized cyclohexane derivative, 3-methoxybenzyl derivativePd catalyst, base, organic solvent, heatRequires specific functionalization of starting materialsVariable
Michael Additionα,β-unsaturated cyclohexane derivative, 3-methoxyphenyl nucleophileBase, organic solvent, controlled temperatureStereoselectivity challenges may ariseModerate

These synthetic approaches would need to be optimized for the specific preparation of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid, with particular attention to reaction conditions, purification methods, and yield improvement.

Analytical Characterization

Standard analytical techniques would be applicable for the characterization and purity assessment of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid.

Spectroscopic and Analytical Methods

Table 4 summarizes the expected spectroscopic features and analytical methods applicable to this compound.

Table 4: Analytical Characterization Methods

TechniqueExpected Key FeaturesPurpose in Analysis
1H NMR Spectroscopy- Aromatic protons (δ ~6.7-7.3 ppm)
- Methoxy group (δ ~3.8 ppm)
- Benzylic protons (δ ~3.0 ppm)
- Cyclohexane ring protons (δ ~1.2-2.0 ppm)
- Carboxylic acid proton (δ ~12 ppm)
Structure confirmation and purity assessment
13C NMR Spectroscopy- Carboxylic carbon (δ ~180 ppm)
- Aromatic carbons (δ ~110-160 ppm)
- Methoxy carbon (δ ~55 ppm)
- Cyclohexane carbons (δ ~20-45 ppm)
- Quaternary carbon (δ ~45-50 ppm)
Carbon skeleton verification
Mass Spectrometry- Molecular ion peak at m/z 248
- Fragment at m/z 121 (3-methoxybenzyl cation)
- Fragment at m/z 91 (tropylium ion)
Molecular weight confirmation
IR Spectroscopy- O-H stretch (3200-2800 cm-1)
- C=O stretch (~1700 cm-1)
- Aromatic C=C stretch (~1600 cm-1)
- C-O stretch (~1050-1150 cm-1)
Functional group identification
HPLC- Retention time dependent on column and conditions
- UV detection at ~210-280 nm
Purity assessment

These analytical methods provide complementary information about the structure, purity, and identity of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid, which is essential for research and development purposes.

FieldPotential ApplicationRationaleResearch Direction
Medicinal ChemistryBuilding block for drug synthesisThe cyclohexane carboxylic acid scaffold is present in various pharmaceutical compoundsStructure-activity relationship studies with various derivatives
Synthetic Organic ChemistryIntermediate in complex molecule synthesisFunctional groups offer versatility for further transformationsDevelopment of selective derivatization methods
Materials ScienceComponent in specialty polymersRigid cyclohexane structure combined with aromatic group provides interesting material propertiesInvestigation of polymerization and material characteristics
Chemical BiologyProbe for biological systemsStructural similarity to known bioactive compoundsEvaluation of interactions with biological targets
Analytical ChemistryStandard or reference compoundWell-defined structure useful for method validationDevelopment of analytical methods specific to this class of compounds

In pharmaceutical research particularly, cyclohexane carboxylic acid derivatives have shown promise in various therapeutic areas. The presence of the 3-methoxyphenyl group in the target compound may confer additional bioactivities or improve pharmacokinetic properties in potential drug candidates.

Physicochemical and Computational Analysis

Understanding the physicochemical properties and computational predictions for 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid provides additional insights into its behavior and potential applications.

Predicted Properties

Based on its structure, several properties can be predicted for this compound:

Table 6: Predicted Physicochemical Properties

PropertyPredicted ValuePrediction MethodSignificance
LogP3.5-4.5Based on similar structures Indicates moderate lipophilicity
pKa~4.5-5.0Estimated from typical carboxylic acidsRelevant for solubility at different pH values
SolubilitySoluble in organic solvents; limited water solubilityStructure analysisImportant for formulation and application considerations
Hydrogen Bond Donors1 (carboxylic acid OH)Structure analysisRelevant for intermolecular interactions
Hydrogen Bond Acceptors3 (carboxyl carbonyl and oxygen, methoxy oxygen)Structure analysisAffects binding interactions and solubility
Topological Polar Surface Area~46.5 ŲCalculated based on functional groupsImportant for membrane permeability predictions

These predicted properties suggest that 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid would have moderate lipophilicity, limited water solubility at physiological pH, and the potential to form hydrogen bonds, which could be relevant for various applications, particularly in drug discovery and materials science.

AspectRecommendationJustification
Personal Protective EquipmentLaboratory coat, safety glasses, glovesStandard protection for chemical handling
StorageStore in tightly closed container in cool, dry placePrevents degradation and contamination
IncompatibilitiesStrong oxidizers, strong basesMay react violently or produce hazardous decomposition products
DisposalFollow local regulations for chemical wasteEnvironmental protection requirement
First AidSkin contact: Wash with soap and water
Eye contact: Rinse with water for 15 minutes
Ingestion: Seek medical attention
Precautionary measures for accidental exposure

Researchers working with this compound should follow standard laboratory safety protocols and conduct a thorough risk assessment before handling the material.

Future Research Directions

Research on 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid is still in its early stages, with several promising avenues for future investigation.

Recommended Research Areas

The following areas represent promising directions for future research:

  • Development of efficient and scalable synthetic routes with high yield and purity

  • Comprehensive physicochemical characterization under various conditions

  • Exploration of structure-activity relationships through the synthesis and evaluation of structural analogues

  • Investigation of potential biological activities, particularly in areas where related compounds have shown promise

  • Evaluation of the compound's utility as a building block in complex molecule synthesis

  • Assessment of potential applications in materials science, particularly in polymer chemistry

  • Computational studies to predict interactions with biological targets

  • Development of analytical methods specifically optimized for this compound and its derivatives

Advancing research in these areas would significantly enhance our understanding of 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid and potentially reveal valuable applications in various scientific and industrial fields.

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